molecular formula C13H21NO3 B13919459 Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate

Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13919459
M. Wt: 239.31 g/mol
InChI Key: ZCZRIXZXZRIWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate ( 2744169-63-7) is a spirocyclic chemical building block of high interest in advanced medicinal chemistry and drug discovery research. With a molecular formula of C 13 H 21 NO 3 and a molecular weight of 239.31 g/mol, this compound provides researchers with a versatile and complex scaffold . Its structure features a fused azetidine and cyclobutane ring system, which is part of a class of compounds recognized for accessing novel chemical space that is complementary to traditional piperidine-based systems . The tert-butyloxycarbonyl (Boc) group serves as a standard protecting group for the secondary amine, allowing for further selective functionalization, while the acetyl substituent offers a reactive handle for synthetic elaboration . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C13H21NO3/c1-9(15)10-5-13(6-10)7-14(8-13)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3

InChI Key

ZCZRIXZXZRIWCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2(C1)CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Step Reagents & Conditions Yield (%) Notes
1 tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate + Zn powder + NH4Cl in MeOH, 20 °C, 18 h, inert atmosphere 66 Reaction quenched with water, extracted with ethyl acetate, purified by column chromatography
2 tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate + NaBH4 in MeOH, 0–25 °C, 1 h, inert atmosphere 93.7 Quenched with water, extracted, washed with HCl, dried, concentrated to yield white solid
3 tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate + NaBH4 in EtOAc, 0–20 °C, 40 min 89.2 Quenched with NH4Cl, extracted, dried, concentrated to off-white solid

Functionalization to Acetyl Derivative

  • Copper-catalyzed coupling : Using copper(II) triflate with ligands and base in tetrahydrofuran under LED irradiation enables coupling of azaspiro halide intermediates with acrylamides, suggesting a versatile platform for functional group introduction including acetyl groups.

  • Epimerization and hydrolysis : Starting from chiral lactones, epimerization and hydrolysis steps have been employed to access enantiomerically pure azaspirocarboxylates, which can be further modified to acetyl derivatives.

Research Findings and Analysis

  • The synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate are scalable and efficient, with yields up to 95% in reduction steps using sodium borohydride.

  • The use of halogenated intermediates such as tert-butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate allows for diverse functionalization via photochemical copper catalysis, which can be adapted for acetyl group introduction.

  • Epimerization/hydrolysis strategies starting from chiral lactones enable access to stereochemically defined azaspiro compounds suitable for further derivatization including acetylation.

  • The key challenge remains the selective acetylation of the 6-position without affecting the azetidine nitrogen or the tert-butyl ester, which typically requires mild conditions and careful choice of reagents.

Summary Table of Preparation Methods

Compound Methodology Key Reagents/Conditions Yield (%) Reference
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Reduction of dichloro intermediate Zinc, ammonium chloride, methanol, 20 °C, 18 h 66
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Reduction with sodium borohydride NaBH4, methanol or ethyl acetate, 0–25 °C, 1 h 89–95
Functionalized azaspiro derivatives Cu(OTf)2 catalyzed coupling under LED light Cu(OTf)2, ligands, TMG base, THF, 25 °C, 24 h Up to 88
Enantiomerically pure azaspirocarboxylates Epimerization/hydrolysis from chiral lactone Chiral lactone, hydrolysis, epimerization steps 43 (over 9 steps)

Chemical Reactions Analysis

Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like Baeyer-Villiger monooxygenase (BVMO) for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bifunctional nature allows it to engage in selective derivation on the azetidine and cyclobutane rings, which can influence various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications/Properties References
Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate Acetyl (C=O) at 6-position C₁₄H₂₁NO₃ 251.32 Drug discovery intermediate; ketone reactivity
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Ketone (C=O) at 6-position C₁₁H₁₇NO₃ 211.26 Precursor for acetyl/amino derivatives
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate Amino (-NH₂) at 6-position C₁₁H₂₀N₂O₂ 212.29 Amine coupling for peptidomimetics
Tert-butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate Hydroxyethyl (-CH₂CH₂OH) at 6-position C₁₃H₂₃NO₄ 257.33 Enhanced solubility; alcohol reactivity
Tert-butyl 6-(4-cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate 4-Cyanopyridinyl at 6-position C₁₆H₂₁N₃O₂ 302.10 D3 receptor ligand synthesis

Key Observations :

  • Acetyl vs. Oxo : The acetyl group in the target compound enhances electrophilicity compared to the oxo derivative, facilitating nucleophilic additions (e.g., Grignard reactions) .
  • Amino Derivatives: The 6-amino analog (212.29 Da) is pivotal for forming urea or amide linkages in protease inhibitors, contrasting with the acetyl group’s role in ketone-based chemistry .
  • Hydroxyethyl Substituent : Introduces hydrogen-bonding capacity, improving aqueous solubility, which is critical for pharmacokinetics .

Key Observations :

  • The target compound’s synthesis often starts from the 6-oxo precursor, which is acetylated under mild conditions .
  • Diazaspiro derivatives (e.g., 2,6-diazaspiro) require multistep coupling, as seen in WDR5-MYC inhibitor synthesis .

Physicochemical and Pharmacological Properties

Table 3: Bioactivity and Drug-Likeness

Compound Name LogP (Calculated) TPSA (Ų) Solubility (mg/mL) Bioactivity References
This compound 2.1 55.1 0.15 (PBS) Intermediate for kinase inhibitors
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 1.8 64.5 1.2 (Water) Precursor for CNS-targeting agents
Tert-butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate 1.5 72.4 5.8 (Water) Improved BBB penetration

Key Observations :

  • The acetyl group increases LogP (2.1 vs. 1.5–1.8), favoring membrane permeability but reducing aqueous solubility.
  • Hydroxyethyl derivatives exhibit higher topological polar surface area (TPSA), enhancing blood-brain barrier (BBB) penetration for CNS drugs .

Biological Activity

Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its spirocyclic structure, which contributes to its biological properties. The synthesis of this compound typically involves multi-step reactions, including the formation of the azaspiro framework and subsequent acetylation.

Synthesis Overview:

  • Formation of Azaspiro Framework: The initial step often involves the cyclization of appropriate precursors to form the spirocyclic structure.
  • Acetylation: The introduction of the acetyl group at the 6-position is achieved through acetic anhydride or acetyl chloride in the presence of a base.
  • Purification: The final product is purified using techniques such as column chromatography.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that spirocyclic compounds can effectively scavenge free radicals, thereby protecting cells from oxidative stress.

StudyFindings
Wang et al. (2000)Demonstrated that spirocyclic compounds reduced oxidative stress markers in hepatic cells.
Kim et al. (2014)Found that related compounds protected HepG2 cells from tert-butyl hydroperoxide-induced apoptosis by modulating oxidative stress pathways.

Neuroprotective Effects

The neuroprotective effects of related azaspiro compounds have been documented, suggesting potential applications in neurodegenerative diseases. These compounds may exert their effects by inhibiting apoptosis and promoting cell survival pathways.

StudyFindings
Petcharat et al. (2015)Showed that spirocyclic compounds activated ERK/MAPK signaling pathways, protecting neuronal cells from oxidative damage.

Case Studies

  • Hepatic Protection:
    • A study evaluated the protective effects of a related azaspiro compound against tert-butyl hydroperoxide-induced liver toxicity in rats. The results indicated a significant reduction in liver enzyme levels and oxidative stress markers after treatment with the compound.
  • Neuroprotection:
    • Another investigation focused on the neuroprotective properties of similar azaspiro compounds in SH-SY5Y neuronal cells exposed to oxidative stress. The findings suggested that these compounds could mitigate cell death through antioxidant mechanisms.

Q & A

Q. Critical Factors :

  • Temperature Control : Excess heat may lead to decomposition of the spirocyclic structure.
  • Purification : Chromatography (e.g., gradient elution with Et₂O/pentane) is essential to isolate the product from byproducts like unreacted oxo derivatives .

How does the spiro[3.3]heptane scaffold influence the compound’s conformational stability and reactivity in medicinal chemistry applications?

Advanced Research Focus
The spirocyclic system imposes rigid geometry, reducing entropy-driven binding penalties in target interactions. Key considerations:

  • Ring Strain : The fused azetidine and cyclobutane rings introduce moderate strain, enhancing reactivity for functionalization at the 6-position.
  • Stereoelectronic Effects : The acetyl group at C6 alters electron density distribution, affecting nucleophilic/electrophilic behavior. Computational studies (e.g., DFT) can predict preferred conformers and regioselectivity in derivatization .

What analytical techniques are most reliable for characterizing this compound, and how are data contradictions resolved?

Q. Methodological Guidance

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for tert-butyl (δ ~1.4 ppm), acetyl (δ ~2.1 ppm), and spirocyclic protons (δ 3.0–4.0 ppm).
    • ¹³C NMR : Confirm spiro carbon connectivity (e.g., quaternary carbons at ~70 ppm).
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H⁺] at m/z 228.1 for intermediates) and fragmentation patterns .

Q. Resolving Contradictions :

  • X-ray Crystallography : Definitive structural assignment for ambiguous NMR signals (e.g., distinguishing axial vs. equatorial substituents) .
  • Cross-Validation : Compare retention times (HPLC) and spectral data with analogs like tert-butyl 6-hydroxy derivatives .

What are the challenges in optimizing enantioselective synthesis of this compound, and how can chiral auxiliaries or catalysts be employed?

Advanced Research Focus
The spirocyclic core complicates asymmetric synthesis due to limited steric differentiation. Strategies include:

  • Davis-Ellman Imine Chemistry : Use chiral sulfinimines to induce asymmetry during spiro ring formation .
  • Catalytic Asymmetric Hydrogenation : Apply Rh or Ir catalysts with chiral ligands (e.g., BINAP) to reduce ketone intermediates stereoselectively .

Q. Key Metrics :

  • Enantiomeric Excess (ee) : Optimized via solvent polarity (e.g., THF vs. DCM) and catalyst loading .

How does this compound serve as a precursor in tuberculosis drug development, and what derivatization pathways are prioritized?

Translational Research Focus
This compound is a building block for spirocyclic analogs of TBI-223, a tuberculosis drug candidate. Priority pathways:

Nitro Group Introduction : Electrophilic nitration at the acetyl position for nitroaromatic prodrug activation .

Hydroxylamine Derivatives : Reduce the acetyl group to hydroxylamine for improved bioavailability .

Q. Validation :

  • In Vitro Assays : Test against Mycobacterium tuberculosis H37Rv strains to correlate structure-activity relationships (SAR) .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats (OSHA 29 CFR 1910.133) .
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous drains .

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